1-Chloro-4-nitro-2-(trichloromethoxy)benzene
Overview
Description
1-Chloro-4-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4NO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and trichloromethoxy substituents
Preparation Methods
The synthesis of 1-Chloro-4-nitro-2-(trichloromethoxy)benzene typically involves the chlorination and nitration of benzene derivativesThe reaction conditions often require the use of chlorinating agents such as chlorine gas and catalysts to facilitate the substitution reactions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-4-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding phenols under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-4-nitro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and trichloromethoxy groups can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Chloro-4-nitro-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-4-nitrobenzene: Lacks the trichloromethoxy group, making it less reactive in certain substitution reactions.
1-Chloro-4-(trichloromethyl)benzene: Lacks the nitro group, affecting its oxidation and reduction behavior.
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trichloromethoxy, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-4-nitro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXGEYSHJFTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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